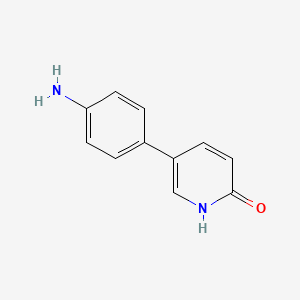![molecular formula C22H15Cl2NO3 B13996240 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide CAS No. 15231-13-7](/img/structure/B13996240.png)
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide is a synthetic organic compound with the molecular formula C20H15Cl2NO2 It is characterized by the presence of two chlorine atoms, a benzamide group, and a phenylpropanoyl moiety
Méthodes De Préparation
The synthesis of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but lacks the phenylpropanoyl moiety, which may result in different chemical and biological properties.
4-Chloro-N-(3-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide:
3,5-Dichloro-N-(4-chlorophenyl)benzamide: The presence of additional chlorine atoms in the benzene ring can affect the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
15231-13-7 |
|---|---|
Formule moléculaire |
C22H15Cl2NO3 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
4-chloro-N-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide |
InChI |
InChI=1S/C22H15Cl2NO3/c23-17-10-6-15(7-11-17)20(26)19(14-4-2-1-3-5-14)22(28)25-21(27)16-8-12-18(24)13-9-16/h1-13,19H,(H,25,27,28) |
Clé InChI |
JCPOLBUTTMYORE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)




![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)




![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
